Cas no 1042-84-8 (2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone)

2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone structure
1042-84-8 structure
Product Name:2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone
CAS-nummer:1042-84-8
MF:C20H15NOS
MW:317.404203653336
CID:117389
PubChem ID:5702704
Update Time:2025-04-18

2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone Chemische en fysische eigenschappen

Naam en identificatie

    • 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
    • 2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethan-1-one
    • 2-(BENZOYLMETHYLENE)-1-METHYLNAPHTHO[1,2-D]THIAZO
    • Ethanone,2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenyl-
    • (2Z)-2-(1-methylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-(1-Methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenylethan-1-one
    • 2-(1-methylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-1-phenylethanone
    • 2-Benzoylmethylene-N-methyl-beta-naphthothiazoline
    • Ethanone, 2-(1-methylnaphtho(1,2-d)thiazol-2(1H)-ylidene)-1-phenyl-
    • 2-(BENZOYLMETHYLENE)-1-METHYLNAPHTHO[1,2-D]THIAZOLINE
    • 1,2-Dihydro-1-methyl-2-(benzoylmethylene)naphtho[1,2-d]thiazole
    • (2Z)-2-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-1-phenylethanone
    • 1,2-Dihydro-1-methyl-2-phenacylidene-naphtho[1,2-d]thiazole,97%
    • 1,2-Dihydro-1-Methyl-2-Phenacylidene- Naphtho(1,2-d)Thiazole, 97%
    • JLRFFZDTXCCEFM-UYRXBGFRSA-N
    • AKOS000546436
    • ethanone, 2-(1-methylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-
    • EINECS 213-870-3
    • 1042-84-8
    • Inchi: 1S/C20H15NOS/c1-21-19(13-17(22)15-8-3-2-4-9-15)23-18-12-11-14-7-5-6-10-16(14)20(18)21/h2-13H,1H3/b19-13-
    • InChI-sleutel: JLRFFZDTXCCEFM-UYRXBGFRSA-N
    • LACHT: S1/C(=C\C(C2C=CC=CC=2)=O)/N(C)C2=C1C=CC1C=CC=CC2=1

Berekende eigenschappen

  • Exacte massa: 317.08755
  • Monoisotopische massa: 317.087
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 2
  • Complexiteit: 482
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 1
  • Topologisch pooloppervlak: 45.6A^2
  • XLogP3: 5.1

Experimentele eigenschappen

  • Dichtheid: 1.323
  • Kookpunt: 464.5°Cat760mmHg
  • Vlampunt: 234.7°C
  • Brekindex: 1.766
  • PSA: 20.31
  • LogboekP: 4.33750
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd